molecular formula C13H10F3NOS B5713745 2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5713745
M. Wt: 285.29 g/mol
InChI Key: VJNUJKKNWNXLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TTA, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. TTA belongs to the class of thiazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, induces apoptosis, and inhibits the migration and invasion of cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent. In vivo studies have shown that this compound exhibits antitumor activity in animal models of cancer and improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide is its broad range of biological activities, which makes it a versatile compound for scientific research. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for lab experiments. For example, this compound is insoluble in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on 2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the synthesis of this compound derivatives with improved pharmacological properties. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of active research. Overall, the potential applications of this compound in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(2-thienyl)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place under mild reaction conditions and yields this compound as a white crystalline solid.

Scientific Research Applications

2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit promising anticancer, anti-inflammatory, and antiviral activities. In agriculture, this compound has been shown to enhance plant growth and improve crop yield. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)10-5-1-2-6-11(10)17-12(18)8-9-4-3-7-19-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNUJKKNWNXLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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